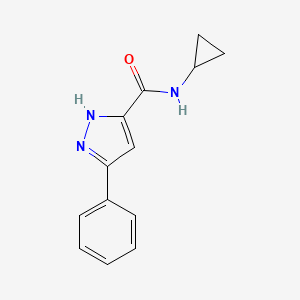
N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of pyrazole carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopropylamine with 5-phenyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs, particularly as inhibitors of specific enzymes or receptors.
Agricultural Sciences: The compound has shown potential as a fungicidal and insecticidal agent.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-1H-pyrazole-3-carboxamide: Similar in structure but lacks the cyclopropyl group.
5-phenyl-1H-pyrazole-3-carboxamide: Similar but without the N-cyclopropyl substitution.
Uniqueness
N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide is unique due to the presence of both cyclopropyl and phenyl groups, which may contribute to its distinct biological activity and chemical reactivity compared to other pyrazole carboxamides .
Propriétés
Formule moléculaire |
C13H13N3O |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-cyclopropyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H13N3O/c17-13(14-10-6-7-10)12-8-11(15-16-12)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,14,17)(H,15,16) |
Clé InChI |
ZUMLGJREPGCOPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)

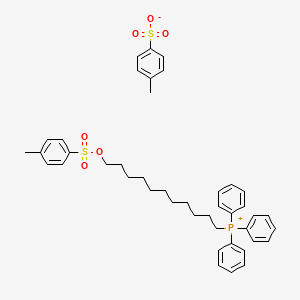

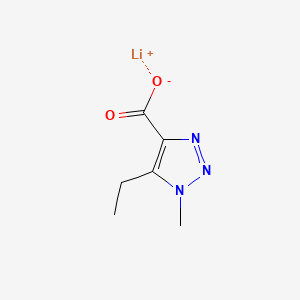
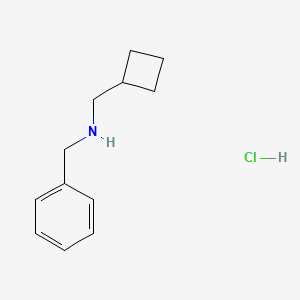
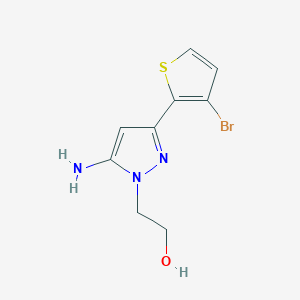
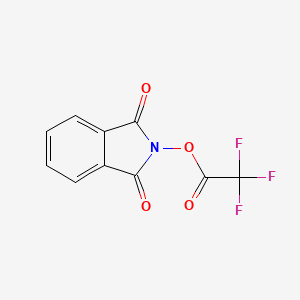
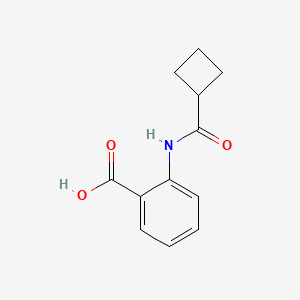
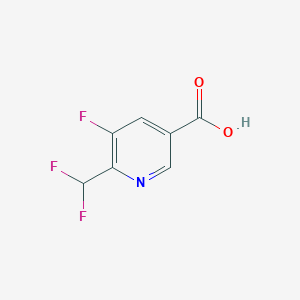
![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)
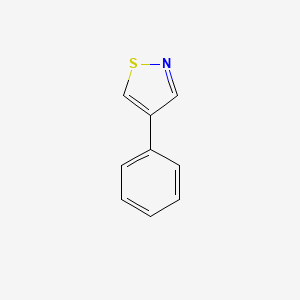
![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
